(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Conformation
The title compound, related to (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane, exhibits a complex structure where the fused piperidine ring adopts a chair conformation. This conformational analysis is crucial in understanding the chemical reactivity and interaction of such compounds with biological targets. The study of Li-min Yang et al. (2008) provides insights into the structural aspects of similar bicyclic compounds, which is foundational for further applications in synthesis and drug design (Li-min Yang et al., 2008).
Synthesis and Chemical Reactivity
The compound's synthesis and reactivity are pivotal for its applications in medicinal chemistry and organic synthesis. The work by F. Inagaki et al. (2007) on the Rh(I)-catalyzed Pauson–Khand reaction involving phenylsulfonyl derivatives highlights the synthetic utility of such structures in constructing complex molecular frameworks (Inagaki et al., 2007). Additionally, the research by D. Flynn et al. (1992) on the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations illustrates the potential of phenylsulfonyl-containing compounds in synthesizing bicyclic structures, which can be relevant for the study compound's synthetic pathways (Flynn et al., 1992).
Catalysis and Synthetic Applications
Compounds with bicyclic structures similar to this compound have been explored as catalysts or intermediates in various synthetic transformations. The study by Narges Seyyedi et al. (2016) on DABCO-based ionic liquids presents an example of how such structures can be utilized in catalysis, particularly in the synthesis of barbituric and thiobarbituric acid derivatives (Seyyedi et al., 2016). This underscores the potential application of the study compound in catalytic processes, especially those involving heterocyclic compounds.
Properties
IUPAC Name |
8-(benzenesulfonyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-24(22,18-4-2-1-3-5-18)20-14-6-7-15(20)13-17(12-14)23-16-8-10-19-11-9-16/h1-5,8-11,14-15,17H,6-7,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDXULXKCYAZHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3)OC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.